molecular formula C10H17NOS B13564557 2-(Aminomethyl)-1-(thiophen-3-yl)pentan-1-ol

2-(Aminomethyl)-1-(thiophen-3-yl)pentan-1-ol

Cat. No.: B13564557
M. Wt: 199.32 g/mol
InChI Key: OQZLUAVAMPCPAL-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-1-(thiophen-3-yl)pentan-1-ol is an organic compound that features both an amine and a thiophene ring in its structure. Compounds with such structures are often of interest in various fields of chemistry and biology due to their potential biological activities and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)-1-(thiophen-3-yl)pentan-1-ol typically involves multi-step organic reactions. One possible route could involve the alkylation of thiophene followed by the introduction of the aminomethyl group. Specific reaction conditions such as temperature, solvents, and catalysts would depend on the chosen synthetic pathway.

Industrial Production Methods

Industrial production methods for such compounds would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)-1-(thiophen-3-yl)pentan-1-ol can undergo various types of chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the thiophene ring or other functional groups.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while substitution could introduce various functional groups.

Scientific Research Applications

2-(Aminomethyl)-1-(thiophen-3-yl)pentan-1-ol could have several scientific research applications:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential biological activity due to the presence of the thiophene ring.

    Medicine: Investigation as a potential pharmaceutical compound.

    Industry: Use in the synthesis of materials or as an intermediate in chemical production.

Mechanism of Action

The mechanism of action for 2-(Aminomethyl)-1-(thiophen-3-yl)pentan-1-ol would depend on its specific interactions with biological targets. This could involve binding to enzymes or receptors, altering biochemical pathways, or affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other aminomethyl-thiophene derivatives or compounds with similar functional groups.

Uniqueness

The uniqueness of 2-(Aminomethyl)-1-(thiophen-3-yl)pentan-1-ol could lie in its specific combination of functional groups and the resulting chemical and biological properties.

Properties

Molecular Formula

C10H17NOS

Molecular Weight

199.32 g/mol

IUPAC Name

2-(aminomethyl)-1-thiophen-3-ylpentan-1-ol

InChI

InChI=1S/C10H17NOS/c1-2-3-8(6-11)10(12)9-4-5-13-7-9/h4-5,7-8,10,12H,2-3,6,11H2,1H3

InChI Key

OQZLUAVAMPCPAL-UHFFFAOYSA-N

Canonical SMILES

CCCC(CN)C(C1=CSC=C1)O

Origin of Product

United States

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